
1H-Inden-1-one, 2-(1,3-dihydro-2H-inden-2-ylidene)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is an organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two fused indene rings, which contribute to its stability and reactivity.
Métodos De Preparación
The synthesis of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethoxymethylene-1,3-dicarbonyl compounds with methylene-N-heterocycles can lead to the formation of this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as anticancer or antimicrobial properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrial applications may include its use as a precursor in the synthesis of dyes, pigments, and other materials .
Mecanismo De Acción
The mechanism of action of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be compared with other similar compounds, such as 2,3-dihydro-1H-benzo[d]imidazoles and dihydro-1,3-dioxepines. These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,3-dihydro-1H-benzo[d]imidazoles are known for their biological activities, while dihydro-1,3-dioxepines are used in organic synthesis and materials science .
Conclusion
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is a versatile compound with a range of applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
98475-03-7 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
2-(1,3-dihydroinden-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C18H14O/c19-18-16-8-4-3-7-14(16)11-17(18)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |
Clave InChI |
ZWJSUDCXHLXDST-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C2CC3=CC=CC=C3C2=O)CC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)

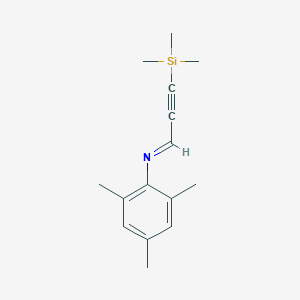

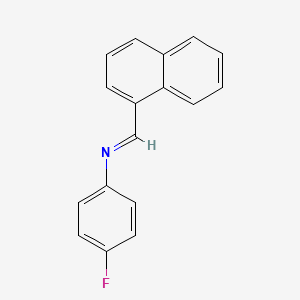
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
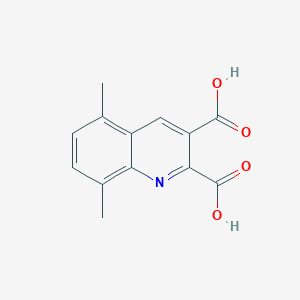
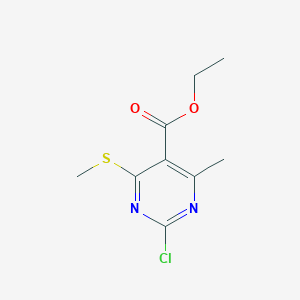
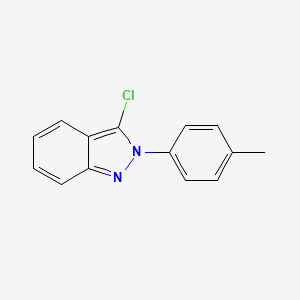


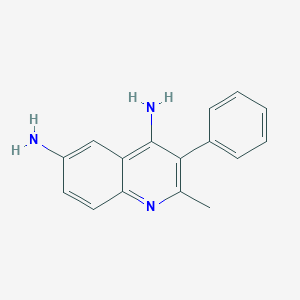
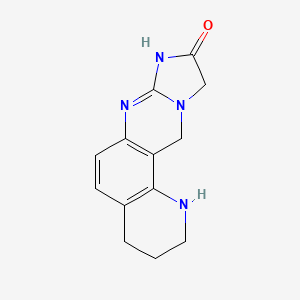
![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)
